
Dehydroindigo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroindigo is an oxidized form of indigo, a historically significant dye known for its vibrant blue color. This compound has been studied for its unique electronic spectral and photophysical properties.
Vorbereitungsmethoden
Dehydroindigo can be synthesized through the oxidation of indigo. One common method involves heating indigo in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in a solvent like toluene or methanol, and the product is isolated through filtration and washing with toluene . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the consistent quality and yield of this compound.
Analyse Chemischer Reaktionen
Dehydroindigo undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized derivatives.
Reduction: this compound can be reduced back to indigo or leucoindigo using reducing agents like sodium dithionite.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium dithionite for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dehydroindigo has several scientific research applications:
Chemistry: It is used to study the electronic and photophysical properties of indigo derivatives.
Biology and Medicine: This compound and its derivatives are explored for their potential biological activities, including their effects on cellular processes and potential therapeutic applications.
Industry: this compound is a component of Maya Blue, a pigment known for its remarkable stability and resistance to environmental degradation.
Wirkmechanismus
The mechanism of action of dehydroindigo involves its ability to undergo electronic transitions. In solution, this compound can convert into its neutral keto form, indigo, depending on the solvent and water content. This conversion involves the transition of electrons between molecular orbitals, which affects the compound’s color and stability. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Dehydroindigo is similar to other indigo derivatives, such as:
Indigo: The parent compound, known for its blue color and historical significance.
Leucoindigo: The reduced form of indigo, which is colorless and can be oxidized back to indigo.
Compared to these compounds, this compound is unique due to its oxidized state and its role in the stability and color properties of Maya Blue. Its ability to undergo electronic transitions and its presence in ancient pigments highlight its distinct characteristics .
Eigenschaften
CAS-Nummer |
2903-89-1 |
|---|---|
Molekularformel |
C16H8N2O2 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
2-(3-oxoindol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |
InChI-Schlüssel |
IYPVIOXAYRCAOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



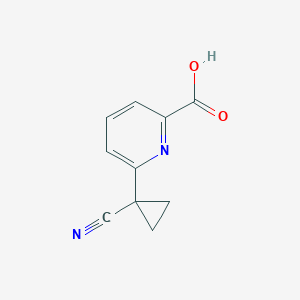

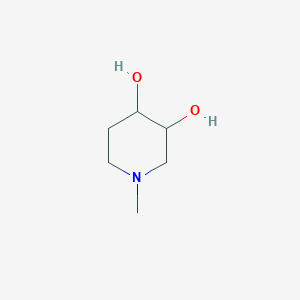

![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
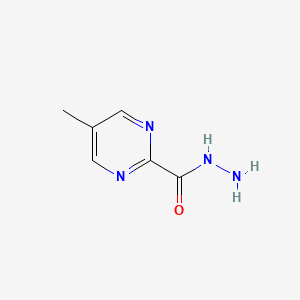
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)

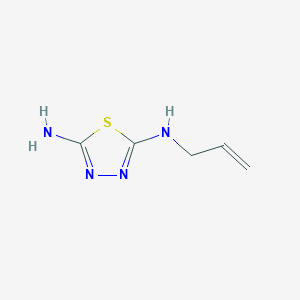
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
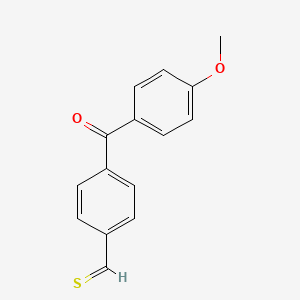
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
